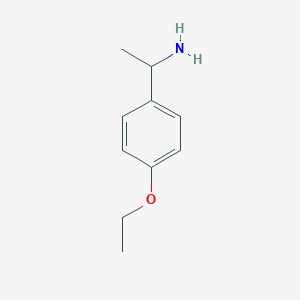

1-(4-Ethoxyphenyl)ethanamine

Description

Historical Context of Aryl Alkyl Amine Research

The study of amines dates back to the formative years of organic chemistry, with initial syntheses involving the reaction of ammonia (B1221849) with alkyl halides, a method known as Hoffmann alkylation. numberanalytics.comacs.org This "historical" organic reaction remains a primary method for the alkylation of amines. fishersci.co.uk Over the decades, the synthetic toolkit for producing amines has expanded dramatically. A significant leap occurred with the development of transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which facilitates the coupling of amines with aryl halides under mild conditions. fishersci.co.uknih.gov This method has largely supplanted harsher techniques like direct nucleophilic aromatic substitution, broadening the scope and efficiency of aryl amine synthesis. nih.gov The evolution of catalysts has progressed through several generations, each offering improved activity, stability, and functional group tolerance, making the synthesis of complex aromatic amines a routine process in modern chemistry. nih.gov

Significance of Chiral Amines in Organic Synthesis and Pharmaceutical Development

Chiral amines are indispensable in modern chemical synthesis, particularly in the pharmaceutical industry. sigmaaldrich.comrsc.org They are crucial building blocks for numerous drugs and natural products. rsc.org Their importance stems from their ability to act as chiral auxiliaries, chiral bases, or as components of chiral ligands for asymmetric catalysis, which is the synthesis of a specific enantiomer of a chiral molecule. sigmaaldrich.comrsc.orgajchem-b.com Enantiomers of a drug can have vastly different biological activities, making the synthesis of single-enantiomer pharmaceuticals critical. Chiral amines can be used to resolve racemic mixtures of acids or serve as organocatalysts themselves, for example, by forming iminium ions or enamines as key reactive intermediates. ajchem-b.compsu.edu The development of catalysts based on chiral primary amines, often derived from natural sources like amino acids or Cinchona alkaloids, has become a powerful strategy in asymmetric synthesis. psu.edursc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISONQSSGPXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908906 | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-63-5 | |

| Record name | Benzylamine, p-ethoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Ethoxyphenyl Ethanamine and Its Enantiomers

Stereoselective Synthesis of 1-(4-Ethoxyphenyl)ethanamine

Achieving high enantiomeric purity is the primary goal in the synthesis of chiral amines. Stereoselective strategies are broadly categorized into methods that directly generate a single enantiomer, such as asymmetric catalysis, and methods that separate enantiomers from a racemic mixture, such as resolution techniques.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination represents a highly efficient and direct approach to chiral amines from prochiral ketones. This transformation can be achieved using either synthetic chiral catalysts or biocatalysts, each offering distinct advantages.

The direct reductive amination of 4-ethoxyacetophenone with an amine source in the presence of a chiral catalyst is a powerful method for producing enantiomerically enriched this compound. This process typically involves the in-situ formation of an imine or enamine, which is then reduced asymmetrically. Chiral phosphoric acids have emerged as effective organocatalysts for this type of transformation, activating the imine intermediate toward reduction by a hydride source like Hantzsch ester. nih.govyoutube.com The catalyst creates a chiral environment around the imine, directing the hydride attack to one of the two prochiral faces, thus leading to the preferential formation of one enantiomer. youtube.com

Similarly, transition metal catalysts featuring chiral ligands are widely employed. For instance, iridium or rhodium complexes paired with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of imines derived from 4-ethoxyacetophenone with high efficiency and enantioselectivity. researchgate.net A study on the synthesis of a related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, utilized a rhodium catalyst with the chiral ligand (R,R)-Me-DuPhos for the asymmetric hydrogenation of an enamine, achieving 96% enantiomeric excess (ee). researchgate.net Such catalytic systems are highly tunable, allowing for optimization to achieve near-perfect enantioselectivity.

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure amines. Enzymatic kinetic resolution operates on a racemic mixture of this compound, where an enzyme selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation. Lipases are the most commonly used enzymes for this purpose. researchgate.net In a typical process, a racemic amine is subjected to acylation in the presence of a lipase (B570770) (e.g., from Candida antarctica or Candida rugosa) and an acyl donor. mdpi.comconicet.gov.ar The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting acylated amine and the unreacted amine can then be easily separated.

A study on the chemoenzymatic synthesis of Apremilast, a molecule with a similar 1-(3-ethoxy-4-methoxyphenyl) moiety, demonstrated the power of this approach. researchgate.netscielo.br In this work, a lipase from Aspergillus niger was used for the kinetic resolution of a racemic acetate, achieving >99% ee for the desired alcohol intermediate at 50% conversion. researchgate.netscielo.br Such methods are prized for their exceptional selectivity (often >99% ee) and operation under mild, environmentally benign conditions. researchgate.net Ketoreductases (KREDs) can also be employed in the asymmetric reduction of the parent ketone, 4-ethoxyacetophenone, to its corresponding chiral alcohol, which can then be converted to the amine. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a classic and robust strategy for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs subsequent reactions to occur diastereoselectively.

A widely used chiral auxiliary for the synthesis of chiral primary amines is (S)-α-methylbenzylamine. researchgate.netgoogle.com The synthesis begins with the condensation of 4-ethoxyacetophenone with (S)-α-methylbenzylamine, typically in the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH) and with removal of water, to form a chiral Schiff base (imine). google.com

The crucial step is the subsequent diastereoselective reduction of this imine. The bulky phenyl group of the auxiliary sterically blocks one face of the C=N double bond, forcing the reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Pd/C) to attack from the less hindered face. researchgate.net This results in the formation of N-(1-(4-ethoxyphenyl)ethyl)-(S)-α-methylbenzylamine as a mixture of two diastereomers, but with one (the S,S-diastereomer in this case) predominating. A method employing a Ti(OEt)₄/NaBH₄ system for the reductive amination of a ketone with (S)-α-methylbenzylamine yielded a diastereomeric ratio of 86:14. researchgate.net The diastereomers can then be separated by chromatography or crystallization.

The final step in a chiral auxiliary-based synthesis is the removal of the auxiliary to release the desired enantiomerically pure primary amine. For an auxiliary like α-methylbenzylamine, the most common cleavage method is catalytic hydrogenolysis. google.com This reaction uses hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) to cleave the C-N bond between the target amine and the benzylic carbon of the auxiliary. acs.orgresearchgate.net This method is highly effective and typically proceeds without racemization of the newly formed stereocenter, yielding (S)-1-(4-ethoxyphenyl)ethanamine.

While hydrogenolysis is standard for N-benzyl groups, the term "acid-catalyzed cleavage" can also refer to the removal of other types of auxiliaries or protecting groups under acidic conditions. For example, certain sulfinamide auxiliaries (Ellman's auxiliary) are cleaved using strong acids like HCl in a protic solvent. rsc.org Similarly, oxazolidinone auxiliaries, used to direct alkylations, can be removed via hydrolysis, which can be promoted by Lewis acids or strong aqueous acids, although alkaline conditions are also common. williams.eduacs.org These acidic methods work by protonating the auxiliary, making it a good leaving group. However, for the specific case of the N-(α-methylbenzyl) group, hydrogenolysis remains the preferred industrial and laboratory method due to its clean and high-yielding nature. google.com

Table of Compounds

Catalytic Asymmetric Hydroboration Approaches

Asymmetric hydroboration represents a powerful tool for the enantioselective synthesis of chiral amines from prochiral alkenes. This method introduces a boron-containing group across a double bond, which can then be converted to an amine.

The rhodium-catalyzed asymmetric hydroboration of vinylarenes provides a direct route to chiral benzylic amines. In a process analogous to the synthesis of similar compounds, 4-ethoxyvinylbenzene can be subjected to hydroboration to yield enantiomerically enriched this compound. The reaction typically employs a rhodium complex featuring a chiral ligand, such as (S)-quinap, in the presence of a borane (B79455) source like catecholborane.

The general mechanism is believed to involve the oxidative addition of the B-H bond of the borane to the rhodium(I) catalyst. The alkene then coordinates to the resulting rhodium(III)-hydride complex, followed by migratory insertion into the Rh-H bond. This step establishes the stereocenter, and its selectivity is directed by the chiral ligand. Subsequent reductive elimination releases the alkylborane, which is then aminated to furnish the final amine product.

For the closely related substrate, 1-methoxy-4-vinyl-benzene, the use of a rhodium complex with (S)-quinap has been reported to yield the corresponding (S)-amine with an impressive 98% optical purity. However, the commercial feasibility of this method is hampered by the high cost of the rhodium catalyst and the hazardous nature of reagents like catecholborane and methylmagnesium chloride (MeMgCl), which may also be used in the process.

Table 1: Key Components in Rhodium-Catalyzed Asymmetric Hydroboration

| Component | Role | Example |

|---|---|---|

| Substrate | Prochiral alkene | 4-Ethoxyvinylbenzene |

| Catalyst | Rhodium complex | Rhodium complex of (S)-quinap |

| Borane Source | Hydroborating agent | Catecholborane |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing, offering enhanced safety, scalability, and efficiency. The application of this technology to the synthesis of this compound, particularly through biocatalytic routes, is an area of active exploration.

Immobilized enzymes, such as transaminases, can be integrated into flow reactors. In such a system, a solution of the starting material, 4-ethoxyacetophenone, and an amine donor would be continuously passed through a column packed with the immobilized enzyme. This setup allows for efficient conversion, easy separation of the product from the catalyst, and continuous operation, thereby reducing waste and improving productivity. An integrated system could even include a downstream crystallization unit to continuously precipitate and isolate the desired product as a pure salt.

Exploration of Novel Biotransformation Processes

Biotransformation utilizes enzymes as catalysts to perform chemical reactions with high selectivity and under mild conditions. For the synthesis of chiral amines like this compound, transaminases are particularly valuable enzymes. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, such as 4-ethoxyacetophenone, to produce the desired chiral amine with high enantioselectivity.

Another biocatalytic approach involves

Classical and Modern Synthetic Routes

Reductive Amination of 4-Ethoxyacetophenone

Control of Reaction Conditions to Minimize Byproducts (e.g., Dialkylated Amines)

In the synthesis of primary amines via reductive amination, the formation of secondary and tertiary amine byproducts is a common challenge. jocpr.commasterorganicchemistry.com The desired primary amine product can react further with the starting carbonyl compound, leading to the formation of dialkylated amines. To synthesize this compound from 4-ethoxyacetophenone and ammonia (B1221849), careful control of reaction conditions is essential to suppress the formation of such byproducts.

Strategies to minimize dialkylation include:

Stepwise Procedure : A highly effective method involves a two-step process where the imine intermediate is formed first, followed by its reduction. organic-chemistry.orgreddit.com Mixing the ketone (4-ethoxyacetophenone) with the amine source (e.g., ammonia) in an appropriate solvent allows for the formation of the imine. The progress of this step can be monitored to ensure the complete consumption of the starting ketone before the reducing agent is introduced. This approach minimizes the simultaneous presence of the primary amine product and the starting ketone, thereby reducing the likelihood of a second alkylation reaction. reddit.com

Stoichiometry Control : Using a large excess of the primary amine (or ammonia in this case) can shift the equilibrium towards the formation of the desired primary amine and statistically reduce the chances of the product competing with the starting amine for the carbonyl compound. reddit.com

pH Control : The pH of the reaction medium is critical. The reaction should be maintained in a slightly acidic range (pH 4-6) to facilitate the dehydration step required for imine formation without significantly neutralizing the amine nucleophile. Non-acidic conditions can also be employed to suppress the formation of the tertiary amine byproduct. reddit.com

Choice of Reducing Agent : The selectivity of the reducing agent is important. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they are mild enough to selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction where all components are mixed together. masterorganicchemistry.comlibretexts.org However, for maximum selectivity, the stepwise approach is generally superior. organic-chemistry.org

A typical laboratory procedure to suppress tertiary amine formation involves mixing the aldehyde and primary amine in an anhydrous, alcohol-free aprotic solvent, adding activated molecular sieves to drive imine formation, and then adding the entire mixture to a slurry of a reducing agent like sodium borohydride (NaBH4) in ethanol (B145695). reddit.com

Gabriel Synthesis via Phthalimide (B116566) Intermediates

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation issues seen in direct alkylation with ammonia. organicchemistrytutor.commasterorganicchemistry.comwikipedia.org The method utilizes the phthalimide anion as an ammonia surrogate (H2N⁻). wikipedia.org The synthesis involves two main steps: the N-alkylation of potassium phthalimide with an appropriate alkyl halide, followed by the liberation of the primary amine. wikipedia.orgnrochemistry.com Because the nitrogen in the phthalimide intermediate is bonded to two electron-withdrawing carbonyl groups, it is significantly less nucleophilic than a typical amine, which prevents any further alkylation reactions. masterorganicchemistry.com

Reaction of 4-Ethoxybenzyl Bromide with Potassium Phthalimide

The first step in this synthesis pathway is the N-alkylation of potassium phthalimide. This proceeds via a standard SN2 mechanism, where the nucleophilic phthalimide anion displaces the halide from the alkyl halide. organicchemistrytutor.comlibretexts.org For the synthesis of this compound, the appropriate starting material would be 1-(4-ethoxyphenyl)ethyl halide.

The reaction involves treating potassium phthalimide with 1-(4-ethoxyphenyl)ethyl bromide. Potassium phthalimide is a bulky nucleophile, making the reaction most efficient with unhindered primary alkyl halides. organicchemistrytutor.comnrochemistry.com The use of a solvent is beneficial as it allows for lower reaction temperatures and shorter reaction times compared to neat conditions. iu.edu Dimethylformamide (DMF) is considered an excellent solvent for this reaction, facilitating high yields by warming the reactants for a short period. nrochemistry.comiu.edu Other polar aprotic solvents like DMSO or acetonitrile (B52724) can also be used. nrochemistry.com In some cases, particularly with less reactive chlorides or bromides, the addition of a catalytic amount of potassium iodide can be advantageous. iu.edu

Hydrazinolysis for Amine Liberation

Once the N-alkylated phthalimide intermediate, N-[1-(4-ethoxyphenyl)ethyl]phthalimide, is formed, the final step is to cleave the phthalimide group to release the desired primary amine. masterorganicchemistry.com The most common and effective method for this cleavage is the Ing-Manske procedure, which utilizes hydrazine (B178648) (N2H4). wikipedia.orglibretexts.org

The reaction with hydrazine in a solvent like refluxing ethanol proceeds through a nucleophilic acyl substitution mechanism. nrochemistry.comlibretexts.org The hydrazine attacks the carbonyl carbons of the phthalimide ring, ultimately liberating this compound and forming a stable, cyclic phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.comlibretexts.org

Synthesis from 1-(4-Substituted-aminophenyl)ethanones as Key Intermediates

1-(4-Substituted-aminophenyl)ethanones are highly versatile chemical intermediates used in the synthesis of a wide array of heterocyclic compounds and other complex molecules. researchgate.netresearchgate.netdoaj.org These compounds, particularly 4-aminoacetophenone, can serve as a strategic starting point for the synthesis of this compound through various routes.

One potential pathway begins with the protection of the amino group of 4-aminoacetophenone. The protected ketone can then undergo reduction of the carbonyl group to an alcohol, followed by conversion of the alcohol to a leaving group (e.g., a halide or tosylate). Subsequent substitution with an ethoxide and deprotection of the amino group would yield the target compound.

A more direct approach involves the reductive amination of a precursor like 4-hydroxyacetophenone. The hydroxyl group could first be etherified to an ethoxy group, yielding 4-ethoxyacetophenone. This key intermediate can then undergo reductive amination with an amine source, such as ammonia, in the presence of a reducing agent to form this compound. researchgate.net

The reactivity of 1-(4-substituted-aminophenyl)ethanones is well-documented. For instance, 4-aminoacetophenone can be condensed with various aldehydes to form chalcones, which are precursors to pyrazoline derivatives upon reaction with hydrazine. researchgate.net This highlights the utility of the ketone and amino functionalities present in these intermediates for constructing more complex molecular architectures.

Preparation of Chiral Amino Acid Salts for Resolution

Since this compound is a chiral molecule, its synthesis from achiral precursors results in a racemic mixture of both enantiomers. The separation of these enantiomers, known as chiral resolution, is often accomplished by forming diastereomeric salts. This classic method involves reacting the racemic amine with a single enantiomer of a chiral acid. epo.org The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. researchgate.net

While various chiral acids can be used, derivatives of naturally occurring compounds like tartaric acid are common. epo.org For example, in a process for a structurally similar amine, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine is resolved using derivatives of tartaric acid, such as (R,R)-4-chlorotartranilic acid. epo.org The reaction produces two diastereomeric salts, which can then be separated. The desired diastereomer is isolated, and the chiral amine is liberated by treatment with a base. epo.org

Another example is the resolution of (±)-1-(4-methoxyphenyl)ethylamine using (S)-2-(2-Naphthyl)glycolic acid, which yields the corresponding salt with high optical purity after crystallization. google.comgoogleapis.com The selection of the resolving agent and the crystallization solvent are critical parameters for achieving efficient separation. epo.org

Reaction Optimization Parameters in Synthetic Protocols

The optimization of reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters vary depending on the chosen synthetic route. acs.orgresearchgate.net

For reductive amination , optimization involves several factors:

Solvent : The choice of solvent can influence reaction rates and equilibria. Solvents like methanol (B129727) or ethanol are common.

Reducing Agent : The nature of the reducing agent affects selectivity and reaction conditions. Mild reagents like NaBH3CN or NaBH(OAc)3 allow for one-pot reactions, while stronger reagents like NaBH4 are typically used in a stepwise process. masterorganicchemistry.comlibretexts.org

Temperature : Reactions are often run at room temperature, but adjustments may be needed to balance reaction rate and selectivity. researchgate.net

pH : Maintaining a pH of 4-6 is often optimal for imine formation, which is the rate-limiting step.

Stoichiometry : The molar ratio of reactants is critical, especially for minimizing dialkylation byproducts.

For the Gabriel synthesis , key parameters include:

Solvent : Polar aprotic solvents like DMF are highly effective for the SN2 alkylation step, allowing for milder conditions and higher yields. nrochemistry.comiu.edu

Temperature : The alkylation step may require heating, but the use of an effective solvent can lower the required temperature. iu.edu The hydrazinolysis step is typically carried out at reflux. nrochemistry.com

Catalyst : For less reactive alkyl halides, adding a catalytic amount of potassium iodide can increase the rate of the SN2 reaction. iu.edu

For chiral resolution , the most important parameters are:

Resolving Agent : The choice of the chiral acid is fundamental. Its structure will determine the properties of the resulting diastereomeric salts. epo.orggoogle.com

Solvent : The solvent system for crystallization is paramount. The goal is to find a solvent in which the two diastereomeric salts have a large solubility difference, allowing for efficient separation. epo.org

Temperature : Controlled cooling profiles during crystallization are essential for obtaining high-purity crystals of the desired diastereomer. google.com

The following table summarizes key optimization parameters for different synthetic steps.

| Synthetic Step | Parameter | Typical Conditions/Reagents | Purpose/Effect on Outcome |

| Reductive Amination | Reducing Agent | NaBH3CN, NaBH(OAc)3, NaBH4 | Selectively reduces imine over ketone; influences one-pot vs. stepwise procedure. masterorganicchemistry.comlibretexts.org |

| pH | 4-6 | Catalyzes dehydration for imine formation without neutralizing the amine. | |

| Solvent | Methanol, Ethanol, DCE | Affects solubility and reaction rates. reddit.com | |

| Gabriel Alkylation | Solvent | DMF, Acetonitrile | Facilitates SN2 reaction under milder conditions. nrochemistry.comiu.edu |

| Catalyst | Potassium Iodide (KI) | Increases reaction rate for less reactive halides. iu.edu | |

| Gabriel Cleavage | Reagent | Hydrazine (N2H4) | Cleaves the phthalimide to liberate the primary amine. wikipedia.org |

| Additive | Sodium Hydroxide (NaOH) | Can reduce reaction time when added after hydrazinolysis is initiated. um.edu.myresearchgate.net | |

| Chiral Resolution | Solvent | Ethanol, Ethyl Acetate, Methanol | Critical for differential crystallization of diastereomeric salts. epo.orggoogle.com |

| Resolving Agent | Tartaric acid derivatives, (S)-2-(2-Naphthyl)glycolic acid | Forms diastereomeric salts with different solubilities for separation. epo.orggoogle.com |

Temperature and Pressure Effects on Yield and Enantioselectivity

Temperature and pressure are critical variables that can significantly influence the yield and enantioselectivity of chemical reactions. In the synthesis of chiral amines, controlling these parameters is essential for optimizing the desired stereochemical outcome. acs.org

For instance, in the racemization of a chiral amine using a heterogeneous catalyst (Pd/γ-Al2O3), temperature was identified as the predominant factor affecting both enantiomeric excess (e.e.) and selectivity. acs.org While higher temperatures can increase reaction rates, they can also lead to a decrease in enantioselectivity and the formation of unwanted side products. acs.org An optimal temperature of 140 °C was identified to balance racemization with selectivity. acs.org

In catalytic hydrogenation reactions, temperature and pressure are also key. While some modern methods operate under mild conditions, traditional approaches often required high temperatures and H2 pressure. nih.govacs.org For example, certain ruthenium catalysts are most active at temperatures of 70-80 °C and pressures of 60-70 atm. illinois.edu The specific conditions are highly dependent on the chosen catalyst and substrate.

The following table illustrates the impact of temperature on the enantiomeric excess and selectivity in the flash thermal racemization of a chiral amine.

| Temperature (°C) | Flow Rate (mL/min) | Initial Concentration (mM) | Enantiomeric Excess (%) | Selectivity (%) |

| 100 | 1 | 20.6 | High | High |

| 230 | 1 | 20.6 | Low | Low |

| 140 | 7 | 82.5 | 42 | 95 |

This table is based on data from a study on flash thermal racemization and demonstrates the general trend of temperature effects. acs.org

Solvent Effects in Amine Synthesis

In the reductive amination of ketones, a screening of solvents showed that higher yields were obtained with increasing solvent polarity, with water being identified as the optimal solvent in one study. d-nb.info Polar aprotic solvents like dimethylformamide (DMF) can also improve yields by stabilizing intermediates. nih.gov For instance, the synthesis of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides utilized DMF as the solvent. nih.gov

Conversely, non-polar solvents can also be employed. In the synthesis of 1-(5-(benzyloxy)-2-bromo-4-methoxybenzyl)-6-(benzyloxy)-3,4-dihydro-7-methoxyisoquinoline, a precursor to more complex molecules, anhydrous acetonitrile was used as the solvent. mdpi.com The selection of the solvent is often specific to the reaction and the catalyst being used. illinois.edu For example, in a three-component Strecker reaction for synthesizing enantiopure α-arylglycines, a mixture of methanol and water was used. researchgate.net

The following table summarizes the effects of different solvents on amine synthesis.

| Reaction Type | Solvent | Effect |

| Reductive Amination | Water | Higher yield due to increased polarity. d-nb.info |

| Reductive Amination | Dimethylformamide (DMF) | Improved yield by stabilizing intermediates. |

| Strecker Reaction | Methanol/Water | Facilitated the synthesis of diastereomerically pure nitriles. researchgate.net |

| Bischler-Napieralski Reaction | Acetonitrile (anhydrous) | Effective for the cyclization step. mdpi.com |

Catalyst Loading and Activity in Hydrogenation Reactions

Catalyst loading, the amount of catalyst used relative to the substrate, is a critical factor that influences the rate of hydrogenation reactions. helgroup.com Generally, increasing the catalyst loading leads to an increased reaction rate. helgroup.com However, the total volumetric uptake of hydrogen and the final yield are often not affected by the amount of catalyst, provided a sufficient amount is present to drive the reaction to completion. helgroup.com

Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst in hydrogenation reactions for the synthesis of amines. helgroup.comgoogle.com Studies have shown that for the hydrogenation of nitrobenzene (B124822) to aniline, increasing the Pd/C catalyst loading from 4.0 mg to 9.3 mg resulted in a faster reaction rate. helgroup.com The choice of catalyst and its support can significantly enhance the efficiency of the reaction. helgroup.com

In the synthesis of chiral amines, the catalyst's activity and selectivity are paramount. For example, in the asymmetric hydrogenation of imines, iridium complexes with chiral ligands have been shown to be highly active and efficient. nih.gov The development of modular chiral ligands allows for the fine-tuning of the metal complex's properties to achieve high enantioselectivity. nih.govacs.org In some cases, very low loadings of single-atom iron catalysts have demonstrated high activity in catalytic transfer hydrogenation, offering a more sustainable alternative to noble metals. nih.gov

The table below shows the effect of catalyst loading on the reaction rate in the hydrogenation of nitrobenzene.

| Catalyst Loading (mg of Pd/C) | Reaction Rate | Final Volumetric H2 Uptake |

| 4.0 | Slower | Consistent |

| 9.3 | Faster | Consistent |

This table is based on findings from a study on the hydrogenation of nitrobenzene using a ChemSCAN system. helgroup.com

Influence of Reagents and Conditions on Product Purity and Yield

The purity and yield of this compound are highly dependent on the chosen synthetic route, reagents, and reaction conditions. Reductive amination is a powerful and widely used method for synthesizing chiral amines from prochiral carbonyl compounds. d-nb.info This two-step strategy generally provides high yields and enantioselectivity. d-nb.info

The choice of reducing agent is critical in reductive amination. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com NaBH3CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The use of a Lewis acid, such as Ti(OiPr)4 or Yb(OAc)3, can activate the ketone and improve diastereoselectivity. d-nb.inforesearchgate.net

In addition to the reducing agent, other reagents and conditions play a significant role. For example, in a Strecker reaction to produce a chiral aminonitrile intermediate, the addition of propanaldehyde to a solution of sodium cyanide and a chiral amine hydrochloride in a methanol/water mixture at 25-30°C afforded a diastereomerically pure product. researchgate.net Subsequent hydrolysis with aqueous HCl yielded the enantiomerically pure amino acid. researchgate.net

The reaction pH is another important factor. For instance, in a reductive alkylation, maintaining a pH of 4-6 is crucial for favoring the formation of the imine intermediate. The molar ratio of the reactants, such as the ketone to the amine, must also be optimized to minimize side reactions like dimerization. Purification techniques like crystallization and chromatography are often necessary to achieve high product purity. google.com

The following table outlines the influence of various reagents and conditions on the synthesis of chiral amines.

| Reagent/Condition | Role/Effect | Example Application |

| Reducing Agents | ||

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Reductive amination of ketones and aldehydes. masterorganicchemistry.com |

| Lewis Acids | ||

| Ytterbium(III) Acetate (Yb(OAc)3) | Increases diastereoselectivity. d-nb.info | Asymmetric reductive amination. d-nb.info |

| Titanium(IV) Isopropoxide (Ti(OiPr)4) | Activates ketones for amine addition. researchgate.net | Reductive amination of ketones. researchgate.net |

| Reaction Conditions | ||

| pH Control (e.g., pH 4-6) | Favors imine intermediate formation. | Reductive alkylation. |

| Temperature (e.g., 25-30°C) | Controls reaction rate and diastereoselectivity. researchgate.net | Strecker reaction. researchgate.net |

| Molar Ratio of Reactants | Minimizes side reactions. | Reductive amination. |

Chemical Reactivity and Transformation Studies of 1 4 Ethoxyphenyl Ethanamine

Oxidation Reactions

The oxidation of the primary amine, 1-(4-ethoxyphenyl)ethanamine, results in the formation of its corresponding ketone, 4'-ethoxyacetophenone. nih.govnist.gov This chemical transformation involves the conversion of the aminomethyl group into a carbonyl group. The reaction typically proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the stable ketone. thieme-connect.de The direct dehydrogenative oxidation of primary amines is a known route to produce unstable imines that readily undergo hydrolysis to form ketones or aldehydes. thieme-connect.de

A variety of oxidizing agents are effective for the conversion of primary amines to ketones. Hydrogen peroxide (H₂O₂) is a noteworthy reagent for this purpose, often utilized in the presence of a catalyst. thieme-connect.deorganic-chemistry.orgnih.gov For example, a mild and environmentally favorable method employs a copper(II) sulfate (B86663) catalyst with hydrogen peroxide in an aqueous solution to facilitate the oxidation of primary amines. thieme-connect.de Alternative methods include the use of benzoyl peroxide in the presence of a base such as caesium carbonate. researchgate.net Furthermore, reagents like ceric ammonium (B1175870) nitrate (B79036) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) are recognized for their efficacy in oxidizing similar benzylic amines under mild reaction conditions. guidechem.com

Interactive Data Table: Reagents for the Oxidation of this compound

| Reagent System | Description |

| Hydrogen Peroxide (H₂O₂) / Copper(II) Sulfate | A gentle and environmentally conscious method for oxidizing primary amines. thieme-connect.de |

| Benzoyl Peroxide / Caesium Carbonate | Effective for both benzylic and aliphatic amines, this reaction proceeds via a hydroxylamine (B1172632) intermediate. researchgate.net |

| Ceric Ammonium Nitrate | An oxidizing agent that functions under mild reaction conditions. guidechem.com |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Another reagent suitable for oxidation under mild conditions. guidechem.com |

Reduction Reactions

As a primary amine, this compound is typically synthesized through the reduction of other functional groups. A principal synthetic route is the reductive amination of 4-ethoxyacetophenone. This process entails the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is subsequently reduced to the target primary amine. masterorganicchemistry.commasterorganicchemistry.com This method provides a controlled approach to the synthesis of primary amines. masterorganicchemistry.com

A range of reducing agents can be employed for the synthesis of primary amines from ketones or imines. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting imines to amines. byjus.comorgsyn.org Other commonly used reducing agents in reductive amination procedures include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation, for instance with a Palladium-on-carbon (Pd/C) catalyst, represents another effective technique for the reduction of imines to form primary amines. google.comvulcanchem.com

Interactive Data Table: Reducing Agents for the Synthesis of this compound

| Reducing Agent | Precursor | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Imine | Primary Amine |

| Sodium Borohydride (NaBH₄) | Imine | Primary Amine |

| Sodium Cyanoborohydride (NaBH₃CN) | Imine | Primary Amine |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Imine | Primary Amine |

Nucleophilic Substitution Reactions

The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. In this capacity, it can engage in substitution reactions by attacking electrophilic centers. savemyexams.comibchem.com This reactivity facilitates the formation of new carbon-nitrogen bonds, which is instrumental in the synthesis of more elaborate molecules. vulcanchem.com

Typical nucleophilic substitution reactions involving primary amines such as this compound are N-alkylation and N-acylation. In N-alkylation, the amine reacts with an alkyl halide, leading to the displacement of the halide and the formation of a secondary amine. savemyexams.comvulcanchem.com N-acylation occurs when the amine reacts with an acyl halide or anhydride (B1165640), resulting in the formation of an amide. vulcanchem.com

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Electrophile | Product Type |

| N-Alkylation | Alkyl Halide | Secondary Amine |

| N-Acylation | Acyl Halide / Anhydride | Amide |

Amine Reactivity in Heterocyclic Synthesis

The nucleophilic nature of the amino group in this compound makes it a valuable building block in the synthesis of various heterocyclic structures.

Primary amines, such as this compound, readily react with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form Schiff bases, which are compounds containing an imine or azomethine group (>C=N–). researchgate.netjmchemsci.com This reaction is a cornerstone in coordination chemistry, as the resulting Schiff base ligands are capable of forming stable complexes with a wide array of metal ions. researchgate.netjmchemsci.comresearchgate.net The nitrogen atom of the imine group possesses a lone pair of electrons that can be donated to a metal center, leading to the formation of coordination complexes. researchgate.net

For example, a Schiff base ligand was synthesized through the condensation of 1-Hydroxy-2-acetonaphthone with 4-Methoxyphenylethylamine. This ligand was then used to prepare complexes with metals such as Au(III), Pd(II), Cu(II), Fe(II), and Mn(II). researchgate.netresearchgate.net Spectroscopic and analytical techniques confirmed the structure and the 1:2 metal-to-ligand molar ratio in the complexes. researchgate.net Similarly, novel Schiff base hydrazone ligands and their metal complexes with ions like Zn(II), Cu(II), Ni(II), and others have been synthesized and characterized. xiahepublishing.com These studies highlight the general reactivity of amines in forming bidentate or tridentate ligands that chelate to metal ions. researchgate.netxiahepublishing.com

Table 1: Examples of Schiff Base Formation and Metal Complexation This table is illustrative and based on general principles of Schiff base chemistry, as direct examples with this compound were not specified in the search results.

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base Type | Complexing Metal Ions |

|---|---|---|---|

| This compound | Salicylaldehyde | Bidentate Ligand | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | 2-Hydroxy-1-naphthaldehyde | Bidentate Ligand | Fe(III), Mn(II), Pd(II) |

| This compound | Pyridine-2-carboxaldehyde | Bidentate Ligand | Au(III), Ru(II) |

Thiazole (B1198619) derivatives are significant heterocyclic compounds with diverse biological activities. nih.govresearcher.life The synthesis of these rings often involves the reaction of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis) or other related methods. researcher.lifeorganic-chemistry.org

Amines can be crucial starting materials for creating the necessary precursors for thiazole synthesis. For instance, an amine can be acylated to form an amide, which can then be thionated using reagents like Lawesson's reagent to produce a thioamide. organic-chemistry.org This thioamide can subsequently react with an appropriate α-halocarbonyl compound to form the thiazole ring. A study on structure-activity relationships noted that the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent on a thiazole ring was beneficial for antibacterial activity, indicating the incorporation of such amine moieties into thiazole structures is a known strategy. nih.gov General methods for thiazole synthesis include the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and the copper-catalyzed coupling of oxime acetates with isothiocyanates. organic-chemistry.org

Derivatization for Analytical and Synthetic Purposes

The amino group of this compound can be readily derivatized to modify its properties for specific applications, such as improving its utility in synthesis or for analytical characterization.

N-Formylation is the process of adding a formyl group (–CHO) to the nitrogen atom of the amine. This is a common reaction used for protecting the amino group in multi-step syntheses or as an intermediate step for mono-methylation. scispace.com Various methods exist for N-formylation, including the use of acetic formic anhydride, formic acid with a coupling agent like DCC, or simply heating with formic acid. scispace.commdpi.com A practical method involves reacting an amine with aqueous formic acid in toluene (B28343) under reflux, which can provide excellent yields without the need for anhydrous conditions. scispace.com Another efficient method uses a phosphonic anhydride (T3P) to facilitate the reaction between an amine and a formamide (B127407) compound, yielding the N-formylated product. google.com For example, N-(4-Ethoxyphenyl)formamide has been synthesized from 4-ethoxyaniline. google.comrsc.org

N-Benzylation involves the attachment of a benzyl (B1604629) group (–C₇H₇) to the amine's nitrogen atom. This is typically achieved by reacting the amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride). rsc.org For instance, N-benzyl-1-(4-methoxyphenyl)ethylamine hydrochloride is a known compound used as a synthetic intermediate in pharmaceutical research. Its synthesis can be achieved via reductive amination between 4-methoxyphenylacetone (B17817) and benzylamine. The resulting secondary amine can be isolated as a hydrochloride salt. This derivatization is also seen in synthetic routes where the benzyl group serves as a protecting group that can later be removed by catalytic hydrogenation. google.com

Table 2: Common Derivatization Reactions of this compound

| Derivative Type | Typical Reagent(s) | General Reaction Conditions | Purpose |

|---|---|---|---|

| N-Formyl | Formic acid | Reflux in toluene with Dean-Stark trap scispace.com | Protecting group, intermediate for methylation |

| N-Formyl | Formamide, Phosphonic Anhydride (T3P) | Heating in a solvent like DMF google.com | High-yield formylation |

| N-Benzyl | Benzyl bromide or chloride | Base-mediated alkylation | Synthetic intermediate, protecting group google.com |

| N-Benzyl | Benzylamine, 4-methoxyphenylacetone | Reductive amination | Synthesis of secondary amine |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(4-Ethoxyphenyl)ethanamine. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, (S)-1-(4-methoxyphenyl)ethylamine, the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals: a doublet for the methyl protons (CH₃) at approximately δ 1.33 ppm, a singlet for the amine protons (NH₂) at δ 1.47 ppm, a singlet for the methoxy (B1213986) protons (OCH₃) at δ 3.75 ppm, a quartet for the methine proton (CH) at δ 4.02 ppm, and doublets for the aromatic protons at δ 6.84 and δ 7.23 ppm. google.com The splitting patterns, such as the coupling between the methine proton and the methyl protons, are key to confirming the connectivity within the ethylamine (B1201723) side chain. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (S)-1-(4-methoxyphenyl)ethylamine (400 MHz, CDCl₃), the spectrum displays signals at δ 25.8 (CH₃), 50.6 (CH), 55.1 (OCH₃), 113.7 (aromatic CH), 126.7 (aromatic CH), 140.0 (aromatic C), and 158.4 (aromatic C-O). google.com These shifts are indicative of the specific carbon atoms within the ethoxy, phenyl, and ethylamine moieties of the target compound.

A detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the structure of this compound. researchgate.netmdpi.com

Table 1: Representative NMR Data for a Structurally Similar Compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.33 | Doublet | -CH₃ |

| ¹H | ~1.47 | Singlet | -NH₂ |

| ¹H | ~3.75 | Singlet | -OCH₃ |

| ¹H | ~4.02 | Quartet | -CH- |

| ¹H | ~6.84 | Doublet | Aromatic H |

| ¹H | ~7.23 | Doublet | Aromatic H |

| ¹³C | ~25.8 | - | -CH₃ |

| ¹³C | ~50.6 | - | -CH- |

| ¹³C | ~55.1 | - | -OCH₃ |

| ¹³C | ~113.7 | - | Aromatic CH |

| ¹³C | ~126.7 | - | Aromatic CH |

| ¹³C | ~140.0 | - | Aromatic C |

| ¹³C | ~158.4 | - | Aromatic C-O |

| Note: Data is for the related compound (S)-1-(4-methoxyphenyl)ethylamine and serves as an illustrative example. Actual shifts for this compound may vary slightly. |

Pulsed Gradient Spin Echo (PGSE) NMR, often presented as a 2D Diffusion-Ordered Spectroscopy (DOSY) experiment, is a powerful technique for studying the translational motion of molecules in solution. wgtn.ac.nzmagritek.com This method separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.ukox.ac.uk

The PGSE experiment utilizes a pair of magnetic field gradient pulses to encode and decode the spatial position of molecules. magritek.com Molecules that diffuse during the delay between the two pulses experience an attenuation of their NMR signal. weizmann.ac.il The extent of this attenuation is dependent on the diffusion coefficient of the molecule. ox.ac.uk

By analyzing the signal decay as a function of the gradient strength, the diffusion coefficient (D) can be calculated using the Stejskal-Tanner equation. ox.ac.uk DOSY experiments are particularly useful for analyzing mixtures, as they can distinguish between different components based on their varying diffusion rates. magritek.com For instance, in a solution containing this compound and other molecules, a DOSY spectrum would show distinct signals for each component along the diffusion dimension, allowing for the identification of species and the study of intermolecular interactions. researchgate.net The diffusion coefficient for small molecules typically falls in the range of 1x10⁻¹⁰ to 1x10⁻⁸ m²/s. ox.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight and elemental composition of compounds like this compound, as well as for assessing their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column where different components are separated based on their boiling points and interactions with the stationary phase. ijcmas.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared to spectral libraries for identification. ajptr.com For this compound, GC-MS can be used to confirm its identity and to detect and quantify any impurities present in a sample, thus providing a measure of its purity. thermofisher.com The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. gcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. uvic.ca In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uni-oldenburg.de

ESI-MS typically produces protonated molecules, [M+H]⁺, or adducts with other cations present in the solution, such as [M+Na]⁺ or [M+K]⁺. ucdavis.edunih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form. This technique is valuable for accurately determining the molecular weight of the compound. Furthermore, by adjusting the instrumental parameters, fragmentation can be induced, providing structural information through tandem mass spectrometry (MS/MS) experiments. researchgate.netmassbank.eu

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, purification, and analysis of chemical compounds. For a chiral molecule like this compound, which exists as a pair of enantiomers, chiral chromatography is particularly important.

The separation of enantiomers is often achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netmst.edu These CSPs contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers. ijrps.comasianpubs.org For example, a study on the separation of related amine enantiomers utilized N-trifluoroacetyl-L-prolylamide derivatives on a silicone SE-30 column. tandfonline.com The purity of each enantiomer, often expressed as enantiomeric excess (ee), can be determined from the relative peak areas in the chromatogram. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule. google.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is indicated by N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching vibration of the ethoxy group is expected to be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the molecular structure of this compound. vulcanchem.comnist.govmdpi.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | vulcanchem.com |

| Ether (Aryl-O-C) | Asymmetric Stretch | ~1250 | vulcanchem.com |

| Aromatic (C-H) | Stretch | >3000 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. veranova.comnih.govpages.dev This technique provides unambiguous proof of the spatial arrangement of atoms within a molecule. nih.gov

Computational Chemistry and Molecular Modeling of 1 4 Ethoxyphenyl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties and reactivity patterns. For 1-(4-Ethoxyphenyl)ethanamine, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in understanding its fundamental chemical nature.

Key applications of DFT for this compound would involve:

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap helps to characterize the molecule's stability; a smaller gap suggests higher reactivity. pmf.unsa.ba For analogs of this compound, such as those with different halogen substituents, the HOMO-LUMO gaps have been shown to correlate with the electronegativity of the substituent, which in turn predicts electrophilic and nucleophilic sites. In this compound, the electron-donating ethoxy group is expected to influence the electron density of the phenyl ring and affect the HOMO-LUMO energies.

Reactivity Descriptors : Conceptual DFT provides descriptors like chemical hardness (η), electronegativity (χ), and electrophilicity (ω), which quantify the molecule's reactivity. pmf.unsa.bafrontiersin.org Chemical hardness, for instance, measures the resistance to a change in electron distribution, with more stable molecules having a larger HOMO-LUMO gap and thus greater hardness. pmf.unsa.ba

Solvent Effects : By using models like the Polarizable Continuum Model (PCM), DFT calculations can simulate how a solvent would affect the molecule's properties, which is crucial for predicting its behavior in a biological medium or a reaction mixture.

Studies on related structures, such as 1,2,4-triazoles synthesized from 2-(4-methoxyphenyl)ethanamine, have utilized the DFT/B3LYP method to determine geometric optimization and vibrational frequencies, demonstrating the utility of this approach for complex derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the movements of atoms and molecules over time, providing a detailed view of a molecule's dynamic behavior. This technique is invaluable for conformational analysis and studying how a molecule interacts with its environment.

For this compound, MD simulations can elucidate:

Conformational Flexibility : The molecule possesses several rotatable bonds, particularly in the ethylamine (B1201723) and ethoxy side chains. plantaedb.com MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule. This is critical because the specific three-dimensional shape (conformation) of a molecule often dictates its ability to bind to a biological target.

Intermolecular Interactions : MD simulations can model the interactions between this compound and other molecules, such as water, lipids, or receptor proteins. For example, simulations of a related compound, 1-(4-Fluorophenyl)ethanamine, in a lipid bilayer have been used to calculate its diffusion coefficient, offering insights into its membrane permeability. Similar studies on this compound could predict its ability to cross cellular membranes, a key factor in bioavailability.

Solvation : By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute and calculate the free energy of solvation, which relates to its solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The main goal of QSAR is to predict the activity of new or untested compounds based on their molecular features. mdpi.com

A QSAR study for this compound and its analogs would typically involve these steps:

Data Set Selection : A collection of structurally related compounds with experimentally measured biological activities (e.g., receptor binding affinity, enzyme inhibition) is required.

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (like LogP), topological indices, and quantum chemical parameters from DFT. mdpi.com

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This information helps to predict the binding affinity and understand the basis of the ligand-target interaction at a molecular level.

For this compound, docking studies can hypothesize potential biological targets:

Target Identification : Based on its structural similarity to known neuromodulators, this compound is a candidate for binding to neurotransmitter receptors. Docking studies on the structurally analogous 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine suggest a potential affinity for serotonin (B10506) (5-HT₂A) and dopamine (B1211576) (D₂) receptors. vulcanchem.com The ethylamine moiety is crucial for this interaction. vulcanchem.com

Binding Mode Analysis : Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. The ethoxy group on the phenyl ring of this compound would likely influence its orientation within a receptor's binding pocket.

Virtual Screening : Docking can be used to screen large libraries of compounds against a specific protein target. If a target for this compound is identified, derivatives could be designed and screened in silico to find molecules with potentially higher affinity or better selectivity.

Docking studies on related compounds have shown how small structural changes can impact receptor binding. For example, the (R)-enantiomer of 1-(4-Iodophenyl)ethanamine displays a higher affinity for serotonin receptors than the (S)-enantiomer, a difference that can be rationalized through docking models.

Analysis of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are fundamental to computational toxicology and medicinal chemistry, particularly in QSAR and for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

The key molecular descriptors for this compound and its close analogs are summarized below. These values are typically calculated using computational algorithms.

| Compound | Molecular Formula | TPSA (Ų) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

|---|---|---|---|---|---|---|

| This compound | C10H15NO scbt.com | 35.25 (predicted) | 2.0-2.2 (predicted) | 2 (predicted) | 1 (predicted) | 3 (predicted) |

| 4-Ethoxyamphetamine | C11H17NO plantaedb.com | 35.20 plantaedb.com | 2.10 plantaedb.com | 2 plantaedb.com | 1 plantaedb.com | 4 plantaedb.com |

| 1-(4-Methoxyphenyl)ethylamine | C9H13NO ambeed.com | 35.25 ambeed.comambeed.com | 1.6 a2bchem.com | 2 ambeed.comambeed.com | 1 ambeed.comambeed.com | 2 ambeed.coma2bchem.com |

| 1-(4-Bromophenyl)ethanamine | C8H10BrN aablocks.com | 26.02 (predicted) | 1.9 aablocks.com | 1 aablocks.com | 1 aablocks.com | 1 aablocks.com |

Topological Polar Surface Area (TPSA) : This descriptor is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value around 35 Ų suggests good cell permeability.

LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences solubility, membrane permeability, and metabolic clearance. The predicted LogP for this compound is in a range typical for many orally bioavailable drugs.

Hydrogen Bond Acceptors/Donors : The number of hydrogen bond acceptors and donors on a molecule is crucial for its binding to biological targets and for its solubility in water. The amine group (-NH2) provides a hydrogen bond donor site, while the oxygen of the ethoxy group and the nitrogen of the amine group act as acceptor sites.

Rotatable Bonds : The count of rotatable bonds is an indicator of a molecule's conformational flexibility. A higher number of rotatable bonds can be beneficial for fitting into a binding pocket but may also come with an entropic penalty upon binding.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental in stereoselective organic synthesis, where they function as resolving agents, chiral auxiliaries, or foundational building blocks. derpharmachemica.com The development of new pharmaceutical drugs increasingly relies on the use of such chiral building blocks to achieve enantiomerically pure compounds. scielo.br This is critical because the biological targets for drugs, such as enzymes and receptors, are themselves chiral, and interaction often requires a precise stereochemical match to ensure efficacy and avoid undesirable effects. scielo.br

As a chiral primary amine, 1-(4-Ethoxyphenyl)ethanamine and its isomers are classified as chiral building blocks. nih.gov These types of compounds are essential for producing optically active drugs. researchgate.net The synthesis of these chiral amines can be achieved through various methods, including the resolution of racemic mixtures or through stereoselective synthetic approaches, which are designed to produce a single enantiomer preferentially. scielo.br The availability of such optically pure building blocks is crucial for researchers and manufacturers in the chemical and pharmaceutical industries.

Intermediate in the Production of Fine Chemicals and Dyes

This compound serves as an intermediate in the synthesis of other organic compounds. A closely related compound, 1-(4-ethylphenyl)ethanamine, is noted for its use as an important raw material for many pharmaceutical intermediates and its application in the synthesis of dyes, pigments, and other fine chemicals. The broader class of aromatic amines and their derivatives are foundational to the dye industry. They can be diazotized and coupled with other components to form a wide array of azo dyes, or they can be incorporated into more complex dye structures like anthraquinone (B42736) or indigoid dyes. github.com Phenolic chemicals, which share structural motifs with the subject compound, are key ingredients for various dye intermediates and pigments. chembk.com

Precursor for Pharmacologically Active Compounds

While this compound belongs to the phenethylamine (B48288) class of compounds, which are precursors to many pharmacologically active molecules, a review of scientific literature indicates that the specific drugs listed in the following subsections are synthesized from structurally distinct, though related, intermediates.

The local anesthetic Lidocaine is not synthesized from this compound. The standard and well-documented industrial synthesis of Lidocaine begins with the commercially available compound 2,6-dimethylaniline (B139824) . jigspharma.com In this multi-step process, 2,6-dimethylaniline is first reacted with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with diethylamine (B46881) to form the final Lidocaine molecule.

There is no direct evidence in the reviewed literature for the use of this compound as a direct precursor for currently marketed antihypertensive or antidepressant drugs. However, structurally similar compounds are key intermediates for certain pharmaceuticals.

Antidepressants : The antidepressant drug Venlafaxine is a derivative of N,N-dimethylethanamine substituted with a 1-(4-methoxyphenyl)ethyl group. Its synthesis involves precursors containing this methoxy-substituted ring, not an ethoxy-substituted one.

Antihypertensives : While some pyrimidine (B1678525) derivatives have been reported to possess potential antihypertensive activity, their synthesis involved the condensation of a different precursor, N-(2-amino-4-ethoxyphenyl)acetamide , with isothiocyanatoketones.

The synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, does not use this compound. The crucial chiral intermediate for Apremilast is the more complex molecule (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine . The synthesis involves the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, often using a resolving agent like N-acetyl-L-leucine, to isolate the desired (S)-enantiomer. This chiral amine is then condensed with 3-acetamidophthalic anhydride (B1165640) to form Apremilast.

Rivastigmine, a cholinesterase inhibitor used for treating dementia, is not synthesized from this compound. A key intermediate in the synthesis of (S)-Rivastigmine is (S)-1-(3-methoxyphenyl)ethanamine . Synthetic routes to Rivastigmine often start from 3-methoxyacetophenone or 3-hydroxyacetophenone to build the required 3-substituted phenyl ring structure. For example, one synthesis involves the asymmetric reduction of (E)-1-(3-methoxyphenyl)ethanone O-benzyl oxime to obtain the key (S)-1-(3-methoxyphenyl)ethanamine intermediate.

Compound Information Table

| Compound Name | Role/Application Mentioned |

| This compound | Subject of article; Chiral building block. |

| 1-(4-ethylphenyl)ethanamine | Intermediate for dyes, pigments, and fine chemicals. |

| 2,6-dimethylaniline | Starting material for Lidocaine synthesis. jigspharma.com |

| α-chloro-2,6-dimethylacetanilide | Intermediate in Lidocaine synthesis. |

| Venlafaxine | Antidepressant drug with a 1-(4-methoxyphenyl)ethyl group. |

| N-(2-amino-4-ethoxyphenyl)acetamide | Precursor for synthesized pyrimidine derivatives with potential antihypertensive activity. |

| Apremilast | Pharmacologically active compound (PDE4 inhibitor). |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Key chiral intermediate for Apremilast synthesis. |

| Rivastigmine | Pharmacologically active compound (cholinesterase inhibitor). |

| (S)-1-(3-methoxyphenyl)ethanamine | Key chiral intermediate for Rivastigmine synthesis. |

Synthesis of Formoterol and Related β-Adrenergic Agonists

β-Adrenergic agonists are a critical class of drugs used primarily for managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Formoterol is a highly effective long-acting β2-adrenoceptor agonist known for its rapid onset and extended duration of action, making it a cornerstone in therapy. allfordrugs.comgoogle.com The molecular structure of Formoterol features two chiral centers, resulting in four possible stereoisomers. allfordrugs.comepo.org Pharmacological studies have demonstrated that the (R,R)-enantiomer possesses the highest therapeutic activity, being approximately 1000 times more potent than its (S,S) counterpart. google.com

The synthesis of enantiomerically pure (R,R)-Formoterol is a key focus in pharmaceutical manufacturing. While direct synthetic routes employing this compound are not extensively detailed in published literature, the established synthesis for Formoterol provides a clear blueprint and relies heavily on a structurally similar analogue, 1-(4-methoxyphenyl)ethylamine.

In a widely adopted method, the synthesis of the crucial chiral intermediate, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is achieved through the reductive amination of p-methoxyphenylacetone. google.comdrugfuture.com The resulting racemic mixture is then resolved using a chiral acid, such as (S)-mandelic acid, to isolate the desired (R)-enantiomer. allfordrugs.comdrugfuture.com This optically pure amine is subsequently coupled with an epoxide, specifically (R)-1-(4'-benzyloxy-3'-formamidophenyl)-2-bromoethanol or a related styrene (B11656) oxide derivative. google.comdrugfuture.com The final step involves debenzylation to yield the (R,R)-Formoterol molecule. allfordrugs.com This synthetic strategy highlights the importance of chiral phenylethylamine derivatives in constructing the final active pharmaceutical ingredient with high stereoselectivity.

Although the ethoxy-substituted compound, this compound, is not the commonly cited precursor in major synthetic routes for Formoterol, its structural similarity to the methoxy (B1213986) analogue suggests its potential as a viable alternative intermediate in the synthesis of related β-adrenergic agonists.

Ligand in Coordination Chemistry and Catalysis

The utility of this compound extends into the domain of coordination chemistry, where its chiral nature makes it a candidate for developing specialized catalysts.

Asymmetric catalysis is a powerful tool in modern organic chemistry for synthesizing enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. Chiral amines are fundamental in this field, serving as resolving agents, chiral building blocks, or as ligands that coordinate with a metal center to create a chiral environment for a reaction. jigspharma.comnottingham.ac.uk The effectiveness of an asymmetric reaction often depends on the specific steric and electronic properties of the chiral ligand. acs.org

Compounds structurally similar to this compound, such as (S)-(-)-1-(4-Methoxyphenyl)ethylamine, are widely utilized as pharmaceutical-grade chiral amines in asymmetric synthesis. jigspharma.com These amines can be incorporated into ligands, such as aminophosphines, which are of increasing interest for stereoselective transformations. google.com While the principle is well-established for the methoxy analogue, specific research detailing the application of this compound as a primary chiral ligand in widely used asymmetric catalytic reactions is not extensively documented in current literature. However, its classification as a chiral building block by chemical suppliers suggests its availability for such research and development. bldpharm.com

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net Palladium(II) complexes, in particular, are key intermediates and catalysts in a variety of transformations, including allylic aminations and oxidations. escholarship.orgnih.gov The catalytic activity and selectivity of these complexes are highly dependent on the nature of the ligands coordinated to the palladium center. mdpi.com

The synthesis of cationic Palladium(II) complexes often involves the reaction of a precursor like [Pd(acac)(MeCN)₂]BF₄ with various phosphine (B1218219) or amine ligands. mdpi.com These complexes can then serve as pre-catalysts for reactions such as the telomerization of 1,3-butadiene. mdpi.com While a vast body of research exists on Palladium(II) complexes with various phosphine and N-heterocyclic carbene ligands, studies specifically describing the synthesis, structural characterization, and catalytic activity of Palladium(II) complexes formed with this compound as the primary ligand are not prominent. The potential for this amine to act as a ligand in such systems remains an area for further exploration. researchgate.net

Applications in Materials Science

The unique chemical structure of this compound and its derivatives makes them interesting candidates for the development of new organic materials and polymers. Commercial suppliers categorize (S)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride as a material building block, indicating its intended use in the synthesis of larger, functional molecules for materials science, including polymer applications. bldpharm.com

Research into structurally related compounds provides insight into potential applications. For instance, 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a more complex derivative, is being investigated as a building block for novel materials. Its incorporation into polymer matrices is being explored as a method to enhance critical properties such as thermal stability and mechanical strength. This suggests that the phenylethylamine scaffold with an ethoxy substitution is of interest for creating advanced polymers with tailored characteristics.

Table 1: Potential Applications of this compound Derivatives in Materials Science